1-(cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane
CAS No.: 2548980-73-8
Cat. No.: VC11830929
Molecular Formula: C12H21N5O2S
Molecular Weight: 299.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548980-73-8 |
|---|---|
| Molecular Formula | C12H21N5O2S |
| Molecular Weight | 299.40 g/mol |
| IUPAC Name | 1-cyclopropylsulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepane |
| Standard InChI | InChI=1S/C12H21N5O2S/c1-15-10-13-14-12(15)9-16-5-2-6-17(8-7-16)20(18,19)11-3-4-11/h10-11H,2-9H2,1H3 |
| Standard InChI Key | MQOSBODSQDBXFF-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1CN2CCCN(CC2)S(=O)(=O)C3CC3 |
| Canonical SMILES | CN1C=NN=C1CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Introduction
1-(Cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane is a complex organic compound featuring a diazepane ring, a cyclopropanesulfonyl group, and a 4-methyl-4H-1,2,4-triazol-3-yl moiety. This compound is of interest due to its potential pharmaceutical applications, particularly in the realm of antifungal activities attributed to the triazole ring .
Synthesis
The synthesis of 1-(cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane typically involves several key steps:
-
Formation of the Diazepane Ring: This step often requires specific conditions and reagents to ensure the correct formation of the ring structure.
-
Introduction of the Cyclopropanesulfonyl Group: This involves the attachment of the cyclopropanesulfonyl moiety to the diazepane ring.
-
Introduction of the Triazole Moiety: The final step involves the incorporation of the 4-methyl-4H-1,2,4-triazol-3-yl group into the compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Potential Biological Activities
The unique combination of functional groups in this compound suggests potential biological activities. The triazole ring, in particular, is known for its antifungal properties, making this compound a candidate for further investigation in this area .
Comparison with Similar Compounds
Future Research Directions
Further research is needed to fully understand the properties and therapeutic applications of 1-(cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane. This includes in-depth studies on its interaction with biological systems and its safety profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume